(R)-2-(Methylamino)succinic acid hydrochloride
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Overview
Description
®-2-(Methylamino)succinic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a methylamino group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)succinic acid hydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of a suitable chiral precursor, often derived from natural sources or synthesized through chiral resolution techniques.
Methylation: The precursor undergoes a methylation reaction where a methyl group is introduced to form the methylamino derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-2-(Methylamino)succinic acid hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)succinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
®-2-(Methylamino)succinic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the study of metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)succinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The methylamino group plays a crucial role in binding to enzymes or receptors, influencing their activity. This interaction can modulate various biochemical processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Methylamino)succinic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
Succinic acid derivatives: Compounds like succinic anhydride and succinimide share structural similarities but differ in functional groups and applications.
Uniqueness
®-2-(Methylamino)succinic acid hydrochloride is unique due to its chiral nature and the presence of the methylamino group, which imparts specific chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.
Properties
IUPAC Name |
(2R)-2-(methylamino)butanedioic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGOLHBZLXAIB-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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